2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. According to established chemical databases, this compound is officially designated with the International Union of Pure and Applied Chemistry name "4-methyl-2-(3-phenylureido)thiazole-5-carboxylic acid". The Chemical Abstracts Service registry number for this compound is 941869-40-5, providing a unique identifier for scientific literature and commercial applications. The Molecular Design Limited number MFCD09743138 serves as an additional systematic identifier within chemical databases.
The systematic naming convention reflects the structural hierarchy within the molecule, beginning with the thiazole ring as the parent structure. The numbering system positions the carboxylic acid group at the 5-position, the methyl group at the 4-position, and the complex anilinocarbonyl amino substituent at the 2-position. This nomenclature system ensures precise identification and distinguishes this compound from other closely related thiazole derivatives. The phenylureido designation specifically identifies the presence of both the phenyl ring and the urea functional group within the substituent chain.
The Simplified Molecular Input Line Entry System representation "CC1=C(C(=O)O)SC(NC(=O)NC2=CC=CC=C2)=N1" provides a linear notation that captures the complete molecular connectivity. This systematic approach to chemical nomenclature enables accurate communication within the scientific community and facilitates database searches across multiple chemical information systems.
Molecular Architecture Analysis: Thiazole Core and Substituent Configuration
The molecular architecture of this compound centers around a five-membered heterocyclic thiazole ring containing both nitrogen and sulfur atoms. The molecular formula C12H11N3O3S indicates a complex structure with multiple functional groups integrated into a unified molecular framework. The molecular weight of 277.3 grams per mole reflects the substantial size and complexity of this compound compared to simpler thiazole derivatives.
The thiazole core adopts a planar configuration that serves as the foundation for the entire molecular structure. The sulfur atom occupies position 1, while the nitrogen atom is located at position 3, creating an asymmetric heterocyclic system. This arrangement influences the electronic distribution throughout the molecule and affects the positioning of substituent groups. The methyl group attached at the 4-position provides steric bulk and electronic effects that influence the overall molecular conformation.
The anilinocarbonyl amino substituent at the 2-position represents the most complex structural feature of this molecule. This substituent consists of a urea linkage connecting the thiazole ring to a phenyl group, creating an extended conjugated system. The urea functional group introduces hydrogen bonding capabilities and polar characteristics that significantly influence the compound's physical and chemical properties. The phenyl ring provides aromatic character and potential π-π stacking interactions in solid-state arrangements.
| Structural Component | Position | Molecular Contribution | Electronic Effect |
|---|---|---|---|
| Thiazole ring | Core | C3H2NS | Aromatic stability |
| Carboxylic acid | Position 5 | COOH | Electron-withdrawing |
| Methyl group | Position 4 | CH3 | Electron-donating |
| Urea linkage | Position 2 | NHCONH | Hydrogen bonding |
| Phenyl ring | Terminal | C6H5 | Aromatic conjugation |
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography represents the definitive method for determining the precise three-dimensional structure of crystalline compounds, providing atomic-level resolution of molecular geometry and intermolecular packing arrangements. The experimental determination of crystal structures involves mounting suitable crystals in intense X-ray beams and measuring the angles and intensities of diffracted radiation to produce electron density maps. These detailed structural analyses reveal critical information about bond lengths, bond angles, and conformational preferences that cannot be obtained through other analytical techniques.
Research on related thiazole compounds has demonstrated that amino acid-derived thiazole residues exhibit unique conformational preferences, particularly favoring semi-extended β2 conformations. These conformational studies, performed using density functional theory methods in various environments, reveal that thiazole-containing structures are stabilized primarily through intramolecular hydrogen bonding interactions. The nitrogen-hydrogen to nitrogen-thiazole hydrogen bonding pattern represents a characteristic stabilization mechanism observed across multiple thiazole derivatives.
The conformational analysis of thiazole compounds requires consideration of both solid-state crystal structures and solution-phase behavior. Crystallographic data from the Cambridge Structural Database provides extensive information about the geometric parameters and packing motifs observed in thiazole-containing molecules. The systematic analysis of these structures reveals consistent patterns in molecular geometry and provides insights into the factors governing conformational stability.
Collision cross section measurements provide additional conformational information through ion mobility spectrometry techniques. For related thiazole carboxylic acid compounds, predicted collision cross section values range from approximately 128 to 177 square angstroms depending on the ionization state and molecular configuration. These measurements offer complementary data to crystallographic studies and help validate computational predictions of molecular geometry.
Comparative Structural Analysis with Related Thiazole-5-carboxylic Acid Derivatives
The structural comparison of this compound with related thiazole-5-carboxylic acid derivatives reveals important structure-activity relationships and provides insights into the effects of different substituent patterns. The parent compound 4-methyl-1,3-thiazole-5-carboxylate shares the core thiazole ring and carboxylic acid functionality but lacks the complex anilinocarbonyl amino substituent. This simpler derivative has a molecular weight of 142.16 grams per mole and molecular formula C5H4NO2S, demonstrating the significant structural complexity added by the phenylureido substituent.
Another closely related compound, 2-[(dimethylamino)methyl]-1,3-thiazole-5-carboxylic acid, illustrates alternative substitution patterns at the 2-position of the thiazole ring. With molecular formula C7H10N2O2S and molecular weight 186.23 grams per mole, this compound demonstrates how different nitrogen-containing substituents can modify the overall molecular properties while maintaining the thiazole-5-carboxylic acid core structure. The dimethylamino substitution provides different electronic and steric effects compared to the anilinocarbonyl amino group.
The compound 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid represents another variation in the substitution pattern, featuring a guanidino group at the 2-position. This derivative maintains the methyl group at the 4-position like the target compound but incorporates a different nitrogen-containing functional group. The molecular formula C6H8N4O2S reflects the presence of multiple nitrogen atoms within the substituent structure.
Research on thiazole-5-carboxylic acid derivatives has revealed that structural modifications significantly influence biological activity and molecular properties. Studies investigating xanthine oxidase inhibition demonstrated that di-substituted compounds generally exhibit greater potency than mono-substituted derivatives, with para-substitution patterns being particularly crucial for biological activity. These structure-activity relationships provide valuable insights into the design principles governing thiazole derivative functionality.
The comparative analysis reveals that the anilinocarbonyl amino substituent in the target compound represents one of the most complex substitution patterns among thiazole-5-carboxylic acid derivatives. This structural complexity provides multiple sites for intermolecular interactions through hydrogen bonding, π-π stacking, and electrostatic interactions. The extended conjugation system created by the phenylureido group contributes to the overall electronic properties and may influence both chemical reactivity and physical characteristics.
Properties
IUPAC Name |
4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-9(10(16)17)19-12(13-7)15-11(18)14-8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17)(H2,13,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYIFXWJCXOCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and metabolic disorders. This article explores various aspects of its biological activity, synthesizing findings from diverse studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 291.33 g/mol |
| CAS Number | 1105192-18-4 |
Anticancer Properties
Research has demonstrated that thiazole derivatives, including this compound, exhibit promising anticancer properties. A study focusing on phenylamide derivatives of 2-amino-thiazole-5-carboxylic acid revealed that certain derivatives showed high antiproliferative activity against human leukemia cells (K562) comparable to dasatinib, a known anticancer drug .
Case Study:
In a specific case, derivative N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) was evaluated for its efficacy against various cancer cell lines. It exhibited an IC(50) of approximately 20.2 µM against MCF-7 breast cancer cells and 21.6 µM against HT-29 colon carcinoma cells .
Metabolic Effects
Recent studies have highlighted the potential of thiazole derivatives in managing metabolic disorders such as diabetes. For instance, a derivative similar to our compound was shown to attenuate hyperglycemia and improve insulin sensitivity in animal models . The compound's antioxidant properties contributed to reducing oxidative stress markers and improving lipid profiles.
Metabolic Study Overview:
In a study involving neonatal rats induced with diabetes via streptozotocin (STZ), administration of a thiazole derivative resulted in:
- Significant reduction in serum glucose and insulin levels.
- Improvement in lipid profiles, including decreased triglycerides and LDL cholesterol.
- Restoration of pancreatic morphology, indicating protective effects against diabetic damage .
The biological activities of this compound are attributed to its ability to interact with various biological targets. The thiazole ring system is known for its capacity to inhibit specific enzymes involved in cancer cell proliferation and metabolic pathways.
Enzyme Inhibition
Thiazole compounds have shown inhibitory effects on enzymes such as tyrosinase, which is implicated in melanin synthesis and has been linked to various skin disorders and cancers. In vitro studies indicated that certain modifications on the thiazole structure enhance enzyme inhibition potency .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, in studies involving breast cancer cell lines, it was observed that:
- The compound induced apoptosis at concentrations above 50 µM.
- IC50 values ranged from 30 to 70 µM across different cell lines.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been reported to inhibit certain kinases implicated in cancer progression, making it a candidate for further development as a targeted therapy.
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating thiazole units into polymer backbones can improve:
- Thermal stability
- Mechanical strength
- Electrical conductivity
Case Study: Conductive Polymers
A study focused on the incorporation of thiazole derivatives into poly(3,4-ethylenedioxythiophene) (PEDOT) led to the development of conductive films with increased stability and conductivity compared to traditional PEDOT alone. The results indicated:
| Sample | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Pure PEDOT | 150 | 200 |
| PEDOT + Thiazole | 250 | 250 |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key thiazole derivatives with modifications at position 2 and their biological activities:
Structure-Activity Relationship (SAR) Insights
Substituted Benzylamino Groups: The 4-chlorobenzylamino derivative () demonstrated significant antidiabetic activity, attributed to its electron-withdrawing chloro substituent, which enhances oxidative enzyme modulation and insulin sensitivity. In contrast, replacing the benzylamino group with a methylene amine spacer (as in ) reduced XO inhibition efficacy compared to febuxostat, highlighting the importance of direct phenyl-thiazole linkage for XO binding .
Carboxylic Acid Functionality :
- The carboxylic acid at position 5 is critical for hydrogen bonding with target enzymes. Febuxostat’s carboxyl group interacts with XO’s active site, explaining its high potency .
Electron-Withdrawing vs. Electron-Donating Groups: Chloro () and cyano () substituents enhance activity by stabilizing charge interactions. Conversely, tert-butyl carbamates () serve as synthetic intermediates rather than active drugs.
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Formation of an intermediate thiazole carboxylic acid derivative, often starting from dichloro acrylic acid derivatives or β-ethoxyacrylamides.
- Coupling of the thiazole intermediate with substituted anilines to introduce the anilinocarbonyl moiety.
- Cyclization and ring closure using thiourea in acidic media to form the thiazole ring.
- Purification by recrystallization from appropriate solvents.
Detailed Preparation Method from Patent Literature
A robust and improved method for synthesizing 2-amino-thiazole-5-carboxylic acid derivatives, including the target compound, is described in a 2006 patent (US7408069B2). The process involves:
Step 1: Preparation of Acid Chloride Intermediate
- Starting from mucochloric acid, alkaline hydrolysis yields 2,3-dichloro acrylic acid.
- This acid is converted to the acid chloride (Compound II) by known methods.
Step 2: Reaction with Substituted Aniline
- Compound II is reacted with substituted anilines (e.g., 2-methyl aniline, 4-methyl aniline, or 6-chloro-2-methyl aniline) in the presence of an inorganic base such as sodium hydrogencarbonate.
- The solvent system is typically biphasic, combining water with organic solvents like toluene.
- The molar ratio of base to reactants ranges from 1 to 10.
Step 3: Alkanolysis
- The intermediate reaction product is treated with an alkanolate salt (preferably sodium methanolate) in the corresponding alkanol solvent.
- The alkanolate salt is used in 1-5 molar equivalents.
- This step converts the intermediate to a compound of formula IV.
Step 4: Thiazole Ring Formation
- Compound IV is reacted with thiourea in an acidic medium (HCl or HBr), often in solvents like acetic acid or formic acid.
- The reaction is conducted at 40-70°C, preferably 50-65°C, under reflux.
- The molar ratio of acid to compound IV is 1-10.
- The product is obtained as the acid salt, which can be converted to the free base by treatment with bases such as sodium methanolate.
Step 5: Purification
- The final product is purified by recrystallization using solvents such as tetrahydrofuran, hexane, methanol, or their mixtures.
- Recrystallization temperatures range from -20 to 100°C, typically 0 to 60°C.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Mucochloric acid → alkaline hydrolysis → acid chloride (Compound II) | Intermediate preparation |
| 2 | Compound II + substituted aniline + base (NaHCO3) in biphasic solvent (water + toluene) | Formation of amide intermediate (IIIa) |
| 3 | Treatment with sodium methanolate in methanol | Alkanolysis to compound IV |
| 4 | Compound IV + thiourea + strong acid (HCl) in acetic acid, reflux 50-65°C | Thiazole ring closure |
| 5 | Recrystallization in THF/hexane/methanol/water | Purification |
Yields reported are high, and the process is scalable to industrial volumes with reaction vessels of thousands of liters described.
Alternative Efficient Preparation via α-Bromination of β-Ethoxyacrylamide
An alternative and efficient synthetic route has been reported for 2-aminothiazole-5-carboxamides, closely related to the target compound, involving:
- Chemoselective α-bromination of β-ethoxyacrylamide.
- One-pot treatment with thiourea to form the thiazole ring.
- This method avoids the need for protection/deprotection steps and the use of sensitive organometallic reagents such as n-butyllithium or sodium hydride.
Key features of this method include:
- Starting β-ethoxyacrylamide is prepared by coupling β-ethoxy acryloyl chloride with aniline derivatives.
- α-Bromination is achieved using N-bromosuccinimide (NBS) in dioxane-water mixtures.
- Subsequent addition of thiourea and heating results in thiazole ring formation with excellent yields (~95%).
- The method is amenable to large-scale synthesis and was successfully applied in the synthesis of dasatinib, an anti-cancer drug containing a similar thiazole carboxamide moiety.
- This approach eliminates the need for amide nitrogen protection and reduces side reactions such as N- or aromatic ring bromination.
- The final coupling steps involve reaction with pyrimidine derivatives and further functionalization to yield the target compounds.
Comparative Analysis of Preparation Methods
| Feature | Patent Method (Acid Chloride Route) | α-Bromination of β-Ethoxyacrylamide Route |
|---|---|---|
| Starting Materials | Mucochloric acid → acid chloride + substituted anilines | β-Ethoxy acryloyl chloride + substituted anilines |
| Key Intermediate | Acid chloride amide intermediate (IIIa) | β-Ethoxyacrylamide |
| Ring Closure Agent | Thiourea in acidic medium | Thiourea after α-bromination |
| Protection/Deprotection Steps | May require amine protection | No protection/deprotection needed |
| Use of Organometallic Reagents | No | No |
| Reaction Conditions | Reflux at 40-70°C in various solvents | Room temperature to mild heating in dioxane/water |
| Yield | High yields reported (up to 67% in intermediate steps) | Excellent yields (~95%) |
| Scalability | Demonstrated on industrial scale | Demonstrated on large scale for related compounds |
| Purification | Recrystallization in mixed solvents | Standard purification techniques |
| Side Reactions | Minimal reported | No N-bromination or aromatic bromination observed |
Summary of Research Findings
- The acid chloride route is well-established, providing an improved, scalable method for preparing 2-[(Anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives with high purity and yield.
- The alternative α-bromination approach offers a more streamlined synthesis with fewer steps and avoids the use of sensitive reagents, making it suitable for rapid synthesis and scale-up, especially for medicinal chemistry applications.
- Both methods utilize thiourea as a key reagent for thiazole ring formation under acidic or neutral conditions.
- Purification strategies focus on recrystallization from solvent mixtures tailored to the compound's solubility profile.
- The choice of substituted aniline affects the reaction efficiency and yield, with methyl-substituted anilines commonly preferred.
This detailed analysis of preparation methods for this compound provides a comprehensive understanding of the synthetic routes, conditions, and practical considerations for researchers and industrial chemists engaged in the synthesis of thiazole carboxamide derivatives.
Q & A
Q. Table 1. Comparative Titration Methods for Isomer Purity Analysis
| Method | Solvent | Titrant | Accuracy (%) | Reference |
|---|---|---|---|---|
| 4 | DMF | NaOMe | 98.5 |
Q. Table 2. Key Crystallographic Parameters for Structural Refinement
| Software | Commands | Application |
|---|---|---|
| SHELXL | TWIN, BASF | Twinned data correction |
| SHELXE | DM, RESI | Phase improvement for macromolecules |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
